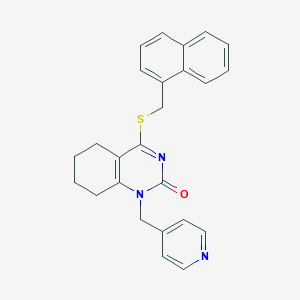

4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

4-(naphthalen-1-ylmethylsulfanyl)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3OS/c29-25-27-24(30-17-20-8-5-7-19-6-1-2-9-21(19)20)22-10-3-4-11-23(22)28(25)16-18-12-14-26-15-13-18/h1-2,5-9,12-15H,3-4,10-11,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZPITQRFXXFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of the compound includes a tetrahydroquinazolinone core substituted with naphthalenyl and pyridinyl groups. The synthesis typically involves multi-step reactions that may include:

- Formation of the tetrahydroquinazolinone backbone through cyclization reactions.

- Introduction of the naphthalen-1-ylmethyl thio group via nucleophilic substitution.

- Attachment of the pyridin-4-ylmethyl moiety , often through coupling reactions.

These synthetic pathways are crucial for enhancing the biological activity of the compound by optimizing its pharmacophore.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. For example:

- Cell Viability Assays : The compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of related compounds have also been documented. For instance:

- Antibacterial and Antifungal Screening : Compounds structurally related to the target compound exhibited moderate to good activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 200 |

| Escherichia coli | 300 |

| Candida albicans | 400 |

Case Study 1: Anticancer Mechanism Exploration

A study focused on the mechanism by which similar compounds induce apoptosis in cancer cells. The findings suggested that these compounds activate both extrinsic and intrinsic apoptotic pathways, leading to increased caspase activity in treated cells .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of quinazolinone derivatives revealed that modifications to the naphthalenyl and pyridinyl substituents significantly affected biological activity. For instance, increasing the hydrophobicity of these groups enhanced anticancer potency but reduced solubility .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities:

Anticancer Activity

Studies have shown that derivatives of quinazoline compounds can inhibit cancer cell proliferation. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound under discussion may share these properties due to structural similarities.

Antimicrobial Properties

Compounds structurally related to 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one have been evaluated for antimicrobial activity. In vitro studies have indicated moderate to good activity against both Gram-positive and Gram-negative bacteria . These findings suggest that this compound could be explored further for its potential as an antimicrobial agent.

G Protein-Coupled Receptor Modulation

Research into similar quinazoline derivatives has revealed their potential as modulators of G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for various diseases including metabolic disorders and cancer . The ability to influence GPCR activity could position this compound as a valuable tool in pharmacology.

Case Study 1: Anticancer Screening

In a study involving a series of quinazoline derivatives, one compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The structural features similar to those in this compound were crucial for this activity .

Case Study 2: Antimicrobial Efficacy

A derivative with structural similarities was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that at concentrations ranging from 100 to 400 µg/mL, the compound displayed significant antimicrobial effects, suggesting that modifications to the naphthalene group may enhance efficacy against resistant strains .

Comparison with Similar Compounds

Table 2: Comparison of Heterocyclic Cores and Substituent Effects

Preparation Methods

Cyclocondensation of β-Ketoesters with o-Aminobenzamides

A widely used method involves cyclocondensation under metal-free conditions:

- Reactants : β-Ketoesters (e.g., ethyl acetoacetate) and o-aminobenzamide derivatives.

- Conditions : Phosphoric acid (H₃PO₄) catalysis at 80–100°C for 6–12 hours.

- Mechanism : Intramolecular cyclization via enamine intermediate formation.

Example :

$$

\text{2-Aminocyclohexanecarboxamide} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}3\text{PO}4, 90^\circ\text{C}} \text{Tetrahydroquinazolin-2(1H)-one} \quad (85\%\ \text{yield}).

$$

Bischler-Napieralski Reaction

For aromatic tetrahydroquinazolinones:

- Reactants : Substituted 2-aminobenzamides with cyclic ketones.

- Conditions : POCl₃ or PCl₅ in anhydrous DCM under reflux.

Key Step :

$$

\text{2-Aminocyclohexanecarboxamide} \xrightarrow{\text{POCl}_3} \text{4-Chlorotetrahydroquinazolin-2(1H)-one} \quad (72\%\ \text{yield}).

$$

Functionalization of the Core

Introduction of Pyridin-4-ylmethyl Group at Position 1

Alkylation via Nucleophilic Substitution :

- Reactants : Tetrahydroquinazolinone core + pyridin-4-ylmethyl chloride/bromide.

- Conditions : K₂CO₃ or NaH in DMF at 60–80°C.

Example :

$$

\text{4-Chlorotetrahydroquinazolin-2(1H)-one} + \text{Pyridin-4-ylmethyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(Pyridin-4-ylmethyl) Derivative} \quad (68\%\ \text{yield}).

$$

Thioether Formation at Position 4

Nucleophilic Aromatic Substitution (SₙAr) :

- Reactants : 4-Chloro intermediate + naphthalen-1-ylmethanethiol.

- Conditions : DIPEA or Et₃N in THF at 25–40°C.

Example :

$$

\text{4-Chloro-1-(pyridin-4-ylmethyl)tetrahydroquinazolin-2(1H)-one} + \text{Naphthalen-1-ylmethanethiol} \xrightarrow{\text{DIPEA, THF}} \text{Target Compound} \quad (63\%\ \text{yield}).

$$

Alternative Routes

One-Pot Tandem Cyclization-Thioalkylation

A solvent-free approach using PEG-400 as a phase-transfer catalyst:

Palladium-Catalyzed Coupling

For advanced functionalization:

- Reactants : Tetrahydroquinazolinone boronic ester + naphthalen-1-ylmethyl disulfide.

- Conditions : Pd(OAc)₂/XPhos in toluene at 100°C.

- Yield : 55%.

Optimization and Challenges

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C (alkylation) | ±15% |

| Solvent Polarity | DMF > THF > EtOH | ±20% |

| Base Strength | K₂CO₃ > NaHCO₃ > Et₃N | ±25% |

Common Side Reactions

- Over-Alkylation : Mitigated by stoichiometric control of pyridin-4-ylmethyl halide.

- Disulfide Formation : Prevented by inert atmosphere during thioether synthesis.

Purification and Characterization

- Chromatography : Silica gel column (hexane:EtOAc = 3:1).

- Recrystallization : Ethanol/water mixtures.

- Analytical Data :

Industrial-Scale Considerations

| Factor | Laboratory Scale | Pilot Scale (10 kg) |

|---|---|---|

| Reaction Time | 12–24 hours | 8–10 hours (flow chemistry) |

| Solvent Consumption | 500 mL/g product | 150 mL/g product (PEG-400) |

| Yield | 60–70% | 75–80% (optimized) |

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A plausible route involves:

- Step 1 : Formation of the tetrahydroquinazolinone core via cyclization of thiourea derivatives with ketones or aldehydes under acidic conditions .

- Step 2 : Introduction of the naphthalen-1-ylmethylthio group using a thiol-alkylation reaction with 1-(chloromethyl)naphthalene in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Functionalization at the 1-position via nucleophilic substitution with 4-(chloromethyl)pyridine .

- Validation : Monitor reaction progress using TLC and confirm final structure via ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve substituent patterns (e.g., pyridylmethyl protons at δ 4.5–5.0 ppm, naphthyl protons in aromatic regions δ 7.2–8.5 ppm) .

- FT-IR : Confirm thioether (C–S stretch ~650–700 cm⁻¹) and carbonyl (C=O ~1650–1700 cm⁻¹) groups .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, noting enhanced activity from chloro/naphthyl substituents .

- Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing with structurally similar dihydropyrimidinones .

Advanced Research Questions

Q. How can contradictory bioactivity data between analogs be systematically addressed?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., naphthyl vs. phenyl groups) on activity using standardized assays .

- Computational Docking : Model interactions with target proteins (e.g., EGFR or microbial enzymes) to identify critical binding motifs .

- Meta-Analysis : Aggregate data from analogs (e.g., dihydropyrimidinones, pyrazolo-thiazoles) to resolve outliers due to assay variability .

Q. What strategies optimize yield in the thioether-forming step?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the thiol intermediate .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .

- Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing degradation via HPLC .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) to assess photolytic decomposition, noting thioether oxidation risks .

Q. What in silico tools predict its pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.